molecular formula C17H13ClN2S B2363388 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339103-91-2

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine

Cat. No. B2363388
CAS RN: 339103-91-2
M. Wt: 312.82
InChI Key: DDUWJCZEDNCGNG-UHFFFAOYSA-N
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Description

“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a chemical compound with the molecular formula C16H11N2Cl1S1 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” can be represented by the SMILES string ClC1=NC(C2=CC=CC=C2)=CC(SC3=CC=CC=C3)=N1 . This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives .


Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds that display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . The reaction of pyrimidines with organolithium reagents has been shown to be highly regioselective .


Physical And Chemical Properties Analysis

“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a solid substance . Its molecular weight is 236.72 .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antimicrobial Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.

Anticancer Applications

Pyrimidine derivatives, including 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine, have been found to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia .

Antifungal Applications

Some 6-Aryloxy-4-chloro-2-phenylpyrimidines have been synthesized as fungicides . They might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .

Antihypertensive Applications

Pyrimidine derivatives have been reported to exhibit antihypertensive properties . This makes them potential candidates for the development of new antihypertensive agents.

Antidiabetic Applications

Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This makes them potential candidates for the development of new antidiabetic agents.

Synthesis of Novel Compounds

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has been used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .

Synthesis of Fluorescent Dyes

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has been used in the synthesis of 4′- (1,1′- (5- (2-methoxyphenoxy)- [2,2′-bipyrimidine]-4,6-diyl) bis (1 H -pyrazol-3,1-diyl)) dianiline fluorescent dye .

Mechanism of Action

While the specific mechanism of action for “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is not mentioned in the search results, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUWJCZEDNCGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine

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